REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:18])[NH:10][CH2:11][CH2:12][NH:13][C:14]([CH3:17])([CH3:16])[CH3:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N([CH2:24][CH3:25])CC)C.ClCC(Cl)=[O:29].[H-].[Na+]>C(Cl)Cl>[CH2:1]([O:8][C:9]([N:10]1[CH2:25][CH2:24][N:13]([C:14]([CH3:15])([CH3:17])[CH3:16])[C:12](=[O:29])[CH2:11]1)=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCCNC(C)(C)C)=O
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
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ClCC(=O)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0.345 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 6 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (10 mL) The reaction mixture
|
Type
|
CUSTOM
|
Details
|
was partitioned between DCM
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The brown residue was dissolved in dry THF (50 mL)
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH
|
Type
|
WASH
|
Details
|
eluted
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(N(CC1)C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |